molecular formula C15H22O2 B11878136 Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B11878136
M. Wt: 234.33 g/mol
InChI Key: DFYBCZSXRSGTBE-NWDGAFQWSA-N
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Description

Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a hydroxyl group attached to a hexahydroindenone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone and an appropriate dienophile in a Diels-Alder reaction, followed by selective reduction and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclohexyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in having a cyclohexyl group and a hydroxyl group.

    Indanone derivatives: Share the hexahydroindenone framework but differ in substituents.

Uniqueness

Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3aS,7aR)-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C15H22O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h10-12,16H,1-9H2/t11-,12+/m0/s1

InChI Key

DFYBCZSXRSGTBE-NWDGAFQWSA-N

Isomeric SMILES

C1CCC(CC1)C2=C([C@H]3CCCC[C@H]3C2=O)O

Canonical SMILES

C1CCC(CC1)C2=C(C3CCCCC3C2=O)O

Origin of Product

United States

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